molecular formula C27H27FN4O3 B2931967 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897620-60-9

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Numéro de catalogue B2931967
Numéro CAS: 897620-60-9
Poids moléculaire: 474.536
Clé InChI: GDHAIEMYEXGPEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conformationally Constrained Butyrophenones

Research into structurally related compounds has shown potential applications in antipsychotic treatments. A study by Raviña et al. (2000) synthesized a series of conformationally restricted butyrophenones, demonstrating their affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, with variations in their amine fragments, exhibited potential as antipsychotic (neuroleptic) drugs based on in vitro and in vivo pharmacological profiles (Raviña et al., 2000).

Metabolism of Flumatinib

A study focused on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its metabolites in chronic myelogenous leukemia patients. This research could provide insights into the metabolic pathways of related compounds, highlighting the significance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of such molecules (Gong et al., 2010).

Crystal Structures Related to Adoprazine

Investigations into the crystal structures of compounds structurally related to adoprazine, including those with complex piperazine and pyridine derivatives, provide insights into their molecular configurations and potential interactions. This research aids in understanding the physical and chemical properties essential for their biological activity (Ullah & Altaf, 2014).

Antimalarial Agents

Research by Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives, evaluating their inhibitory capacity against the Plasmodium falciparum chloroquine-resistant strain. The study identified key structural features crucial for antiplasmodial activity, with some compounds demonstrating significant potency. This research underscores the therapeutic potential of these compounds in treating malaria (Mendoza et al., 2011).

Anticancer Activity

Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity. The study found that certain compounds exhibited promising anticancer properties against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Kumar et al., 2013).

Propriétés

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O3/c1-19-17-24(33)25(27(34)32(19)18-21-5-4-16-35-21)26(20-8-10-29-11-9-20)31-14-12-30(13-15-31)23-7-3-2-6-22(23)28/h2-11,16-17,26,33H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHAIEMYEXGPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.